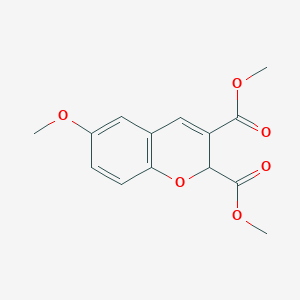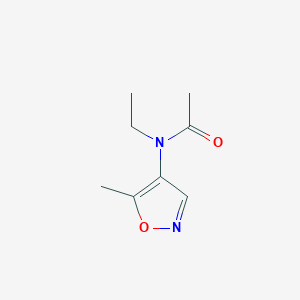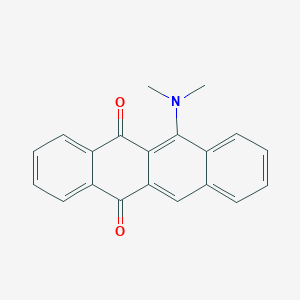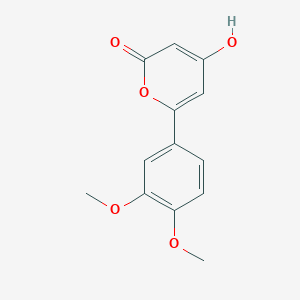![molecular formula C7H13ClN2 B12570119 2-[(3-Chloropropyl)amino]-2-methylpropanenitrile CAS No. 184678-64-6](/img/structure/B12570119.png)
2-[(3-Chloropropyl)amino]-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Chloropropyl)amino]-2-methylpropanenitrile is an organic compound with a unique structure that includes a nitrile group, a chloropropyl group, and an amino group attached to a methylpropanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloropropyl)amino]-2-methylpropanenitrile typically involves the reaction of 3-chloropropylamine with 2-methylpropanenitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloropropyl)amino]-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the nitrile group can yield carboxylic acids or amides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[(3-Chloropropyl)amino]-2-methylpropanenitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(3-Chloropropyl)amino]-2-methylpropanenitrile exerts its effects involves interactions with specific molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloropropyl)-6-methyl-4-phenylquinazoline 3-oxide: This compound has a similar chloropropyl group but differs in its overall structure and applications.
3-Dimethylamino-1-propyl chloride hydrochloride: This compound shares the chloropropyl group but has different functional groups and uses.
Uniqueness
2-[(3-Chloropropyl)amino]-2-methylpropanenitrile is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and its use in multiple fields highlight its versatility and importance in scientific research and industry.
Properties
CAS No. |
184678-64-6 |
|---|---|
Molecular Formula |
C7H13ClN2 |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
2-(3-chloropropylamino)-2-methylpropanenitrile |
InChI |
InChI=1S/C7H13ClN2/c1-7(2,6-9)10-5-3-4-8/h10H,3-5H2,1-2H3 |
InChI Key |
SUIBJMSMGVHXED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)NCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R,5R)-2,2,5-Trimethyl-4-[(1S)-1-methyl-4-pentenyl]-1,3-dioxane](/img/structure/B12570052.png)

![4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12570057.png)


![Diphenyl [amino(4-nitrophenyl)methyl]phosphonate](/img/structure/B12570067.png)


![2,4-Dioxabicyclo[1.1.0]but-1(3)-ene](/img/structure/B12570073.png)
![3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B12570074.png)
![(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide](/img/structure/B12570076.png)


